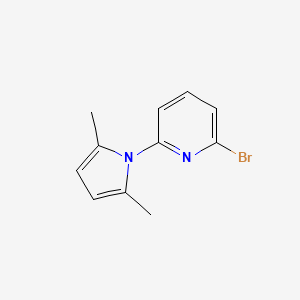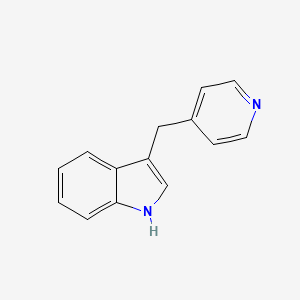![molecular formula C15H24 B1610996 (1S,6S,7R)-2,6,8,8-Tetramethyltricyclo[5.2.2.01,6]undec-2-ene CAS No. 4545-68-0](/img/structure/B1610996.png)
(1S,6S,7R)-2,6,8,8-Tetramethyltricyclo[5.2.2.01,6]undec-2-ene
Descripción general
Descripción
(1S,6S,7R)-2,6,8,8-Tetramethyltricyclo[5.2.2.01,6]undec-2-ene, also known as α-humulene, is a natural bicyclic sesquiterpene found in essential oils of various plants, including hops, sage, and ginger. It has been extensively studied for its potential therapeutic properties due to its anti-inflammatory, analgesic, and anticancer effects.
Aplicaciones Científicas De Investigación
Catalyst and Acceleration in Chemical Reactions
- The compound 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) is a novel and active catalyst that accelerates the methylation reaction of phenols, indoles, and benzimidazoles with dimethyl carbonate under mild conditions. Microwave irradiation further enhances this rate (Shieh, Dell, & Repic, 2001).
Crystallographic Studies
- X-ray crystallography has been used to determine the structure and conformation of similar tricyclo compounds, highlighting their orthorhombic crystal structures and distinct conformational characteristics (Hebda, Szykuła, Głowiak, & Orpiszewski, 1991).
Natural Product Isolation
- Compounds structurally related to (1S,6S,7R)-2,6,8,8-Tetramethyltricyclo[5.2.2.01,6]undec-2-ene have been isolated from natural sources like Psiadia anchusifolia, with their structures confirmed through NMR studies and X-ray crystallographic analysis (Gauvin et al., 2004).
Photolytic and Rearrangement Studies
- Photolysis studies of structurally related compounds show that they can undergo rearrangements with primary amines, offering insights into novel chemical pathways and transformations (Nair, Sudhir, Joly, & Rath, 1999).
Synthesis and Biogenetic-Type Cyclization
- The compound has been used in the biogenetic-type cyclization of related tricyclic compounds, leading to the synthesis of structurally complex alcohols with specific stereochemistry (Naemura, Hasegawa, Miyabe, & Chikamatsu, 1992).
Propiedades
IUPAC Name |
(1S,6S,7R)-2,6,8,8-tetramethyltricyclo[5.2.2.01,6]undec-2-ene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24/c1-11-6-5-8-14(4)12-7-9-15(11,14)10-13(12,2)3/h6,12H,5,7-10H2,1-4H3/t12-,14+,15+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCJQJJWNFDNQGZ-SNPRPXQTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CCCC2(C13CCC2C(C3)(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CCC[C@@]2([C@]13CC[C@@H]2C(C3)(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20746610 | |
| Record name | (-)-alpha-Neoclovene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20746610 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4545-68-0 | |
| Record name | (-)-alpha-Neoclovene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20746610 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



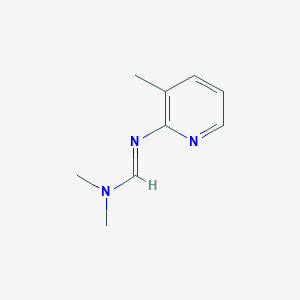


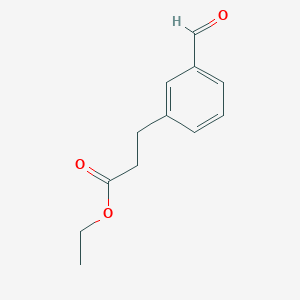
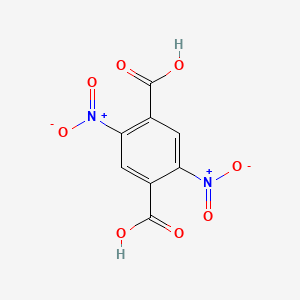
![3-[(6-Chloropyridazin-3-yl)amino]propanoic acid](/img/structure/B1610922.png)
![Dibenzo[c,h]acridine-2,12-dicarbaldehyde](/img/structure/B1610923.png)
